(2R)-2-(Difluoromethoxy)propanoic acid
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Overview
Description
(2R)-2-(Difluoromethoxy)propanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Difluoromethoxy)propanoic acid typically involves the introduction of the difluoromethoxy group into a suitable precursor. One common method is the reaction of a propanoic acid derivative with a difluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Difluoromethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxy ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy ketones, while reduction can produce difluoromethoxy alcohols.
Scientific Research Applications
(2R)-2-(Difluoromethoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-2-(Difluoromethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
- (2R)-2-(Trifluoromethoxy)propanoic acid
- (2R)-2-(Methoxy)propanoic acid
- (2R)-2-(Chloromethoxy)propanoic acid
Comparison: (2R)-2-(Difluoromethoxy)propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C4H6F2O3 |
---|---|
Molecular Weight |
140.09 g/mol |
IUPAC Name |
(2R)-2-(difluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)/t2-/m1/s1 |
InChI Key |
BCEZHAQNRKKRFF-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC(F)F |
Canonical SMILES |
CC(C(=O)O)OC(F)F |
Origin of Product |
United States |
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